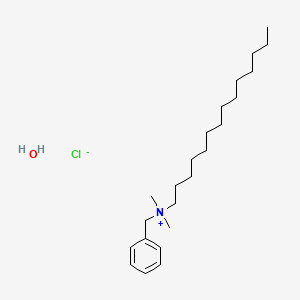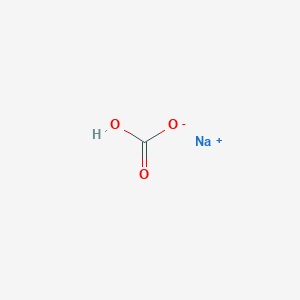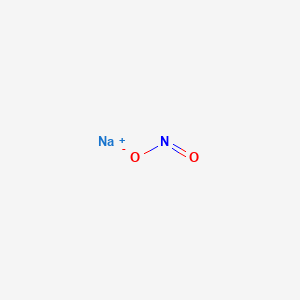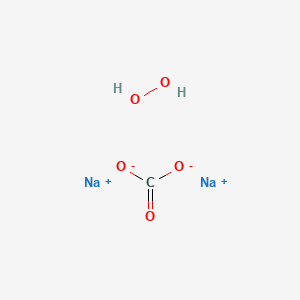
Sodium carbonate hydrogen peroxide
Übersicht
Beschreibung
Sodium carbonate hydrogen peroxide, also known as sodium percarbonate, is a chemical compound with the formula Na₂H₃CO₆. It is an adduct of sodium carbonate (commonly known as soda ash or washing soda) and hydrogen peroxide. This compound is a colorless, crystalline, hygroscopic, and water-soluble solid. It is widely used in eco-friendly bleaches and other cleaning products due to its ability to release oxygen when dissolved in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium carbonate hydrogen peroxide is typically synthesized by crystallizing a solution of sodium carbonate and hydrogen peroxide under controlled pH and concentration conditions. This method is convenient for both industrial and laboratory settings .
Industrial Production Methods: In industrial production, this compound is produced by crystallizing a solution of sodium carbonate and hydrogen peroxide. Alternatively, dry sodium carbonate can be treated directly with concentrated hydrogen peroxide solution. Another method involves reacting sodium peroxide with absolute ethyl alcohol at low temperatures to produce a perhydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium carbonate hydrogen peroxide undergoes various chemical reactions, including:
Oxidation: It releases hydrogen peroxide, which can further decompose into water and oxygen.
Decomposition: In aqueous solutions, it decomposes to yield hydrogen peroxide, sodium cations, and carbonate ions.
Common Reagents and Conditions:
Oxidation: this compound acts as an oxidizing agent in the presence of water.
Major Products Formed:
Hydrogen Peroxide (H₂O₂): Released during decomposition.
Sodium Carbonate (Na₂CO₃): Remains as a byproduct after the release of hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Sodium carbonate hydrogen peroxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of sodium carbonate hydrogen peroxide involves the release of hydrogen peroxide when dissolved in water. Hydrogen peroxide then decomposes into water and oxygen, generating free hydroxyl radicals through the Fenton reaction. These radicals cause oxidative damage to proteins and membrane lipids, leading to the compound’s biocidal and bleaching effects .
Vergleich Mit ähnlichen Verbindungen
Sodium Perborate: Another perhydrate compound used in detergents and bleaching agents.
Sodium Persulfate: A strong oxidizing agent used in polymerization and cleaning applications.
Sodium Perphosphate: Used in detergents and cleaning products for its oxidizing properties
Uniqueness: Sodium carbonate hydrogen peroxide is unique due to its eco-friendly nature, as it breaks down into harmless components (water and oxygen) in wash water. This makes it a safer alternative to traditional chlorine bleach, which can produce harmful byproducts .
By understanding the properties, preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds, we can appreciate the versatility and importance of this compound in various fields.
Eigenschaften
IUPAC Name |
disodium;hydrogen peroxide;carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na.H2O2/c2-1(3)4;;;1-2/h(H2,2,3,4);;;1-2H/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLMBWASGCAJGO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].OO.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



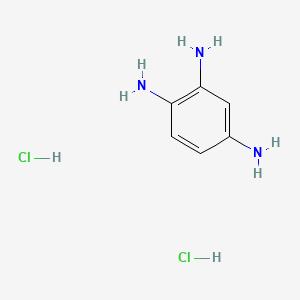
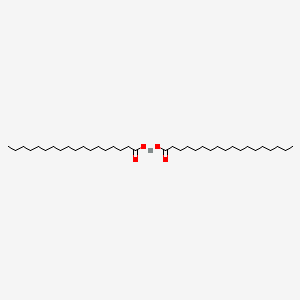
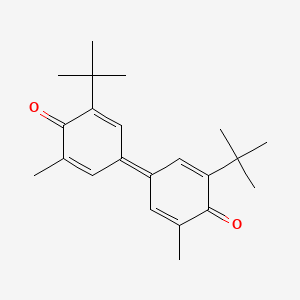

![(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride](/img/structure/B7800624.png)
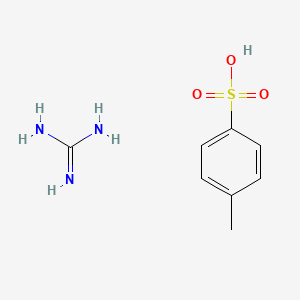
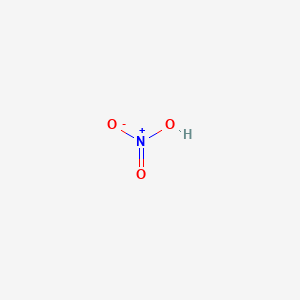
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)


